molecular formula C9H10BrN3O B1409467 5-bromo-7-methoxy-1,4-dimethyl-1H-benzo[d][1,2,3]triazole CAS No. 1799976-07-0

5-bromo-7-methoxy-1,4-dimethyl-1H-benzo[d][1,2,3]triazole

Cat. No.: B1409467
CAS No.: 1799976-07-0
M. Wt: 256.1 g/mol
InChI Key: GASKVNAXVSWYTK-UHFFFAOYSA-N
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Description

5-bromo-7-methoxy-1,4-dimethyl-1H-benzo[d][1,2,3]triazole is a heterocyclic aromatic compound. It belongs to the class of benzotriazoles, which are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of bromine, methoxy, and methyl groups in its structure imparts unique chemical properties to this compound.

Scientific Research Applications

5-bromo-7-methoxy-1,4-dimethyl-1H-benzo[d][1,2,3]triazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.

    Industry: Utilized in the development of advanced materials, including polymers and dyes.

Safety and Hazards

  • Hazard Codes (GHS) :
    • H335: May cause respiratory irritation (specific target organ toxicity, single exposure; respiratory tract irritation) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-7-methoxy-1,4-dimethyl-1H-benzo[d][1,2,3]triazole typically involves the following steps:

    Methoxylation: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol and a base such as sodium methoxide.

    Methylation: The methyl groups can be introduced using methyl iodide (CH3I) in the presence of a strong base like potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and concentration) is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-bromo-7-methoxy-1,4-dimethyl-1H-benzo[d][1,2,3]triazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form dihydro derivatives.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products

    Substitution: Formation of azido, thiocyano, or alkoxy derivatives.

    Oxidation: Formation of quinones.

    Reduction: Formation of dihydro derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-1,4-dimethyl-1H-benzo[d][1,2,3]triazole
  • 5-bromo-7-iodo-1,4-dimethyl-1H-benzo[d][1,2,3]triazole
  • 4,7-dibromo-1H-benzimidazole

Uniqueness

5-bromo-7-methoxy-1,4-dimethyl-1H-benzo[d][1,2,3]triazole is unique due to the presence of the methoxy group, which imparts distinct electronic and steric properties. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

IUPAC Name

5-bromo-7-methoxy-1,4-dimethylbenzotriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN3O/c1-5-6(10)4-7(14-3)9-8(5)11-12-13(9)2/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GASKVNAXVSWYTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C2=C1N=NN2C)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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